Methyl 6-(azepan-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes an azepane ring, a methoxyphenyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a drug candidate.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives and azepane-containing molecules. Examples include:
- METHYL 6-(AZEPAN-1-YL)-2-METHYLNICOTINATE
- 6-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]HEXANOATE
Uniqueness
What sets METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 6-(azepan-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-26-15-9-7-8-14(12-15)18-17(19(24)27-2)16(21-20(25)22-18)13-23-10-5-3-4-6-11-23/h7-9,12,18H,3-6,10-11,13H2,1-2H3,(H2,21,22,25) |
InChI Key |
IACGZNKMBXRIEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCCCCC3)C(=O)OC |
Origin of Product |
United States |
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